molecular formula C13H17N3O2 B11736376 2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11736376
M. Wt: 247.29 g/mol
InChI Key: BAFHVUSDFILYKW-UHFFFAOYSA-N
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Description

2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-methoxybenzylamine with a pyrazole derivative under specific conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst, with the reaction mixture being refluxed for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combination of a pyrazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-[(4-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-18-13-4-2-11(3-5-13)8-14-12-9-15-16(10-12)6-7-17/h2-5,9-10,14,17H,6-8H2,1H3

InChI Key

BAFHVUSDFILYKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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